molecular formula C8H10BrN B3199196 4-Bromo-3-isopropylpyridine CAS No. 10168-01-1

4-Bromo-3-isopropylpyridine

Cat. No.: B3199196
CAS No.: 10168-01-1
M. Wt: 200.08 g/mol
InChI Key: IMJAFGDJGKKGML-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylpyridine is a brominated pyridine derivative with the molecular formula C₈H₁₀BrN. It features a bromine atom at the 4-position and an isopropyl group (-CH(CH₃)₂) at the 3-position of the pyridine ring. The isopropyl group contributes steric bulk and hydrophobicity, influencing both reactivity and solubility, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

IUPAC Name

4-bromo-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJAFGDJGKKGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300107
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-01-1
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10168-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylpyridine typically involves the bromination of 3-isopropylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that facilitates the formation of new chemical bonds. Its bromine atom can be easily replaced by other functional groups, making it a versatile building block. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-3-methylpyridine

Structural Differences :

  • Bromine is at position 2, and a methyl group (-CH₃) is at position 3.
  • Molecular formula: C₆H₆BrN (smaller molecular weight than 4-Bromo-3-isopropylpyridine).

Key Findings :

  • The 2-bromo substituent alters electronic distribution, making the pyridine ring less electron-deficient compared to 4-bromo derivatives.
  • Methyl groups impose less steric hindrance than isopropyl, enabling faster reaction kinetics in nucleophilic substitutions .
Property This compound 2-Bromo-3-methylpyridine
Molecular Weight 214.08 g/mol 172.03 g/mol
Substituent Steric Bulk High (isopropyl) Low (methyl)
Reactivity in Cross-Coupling Moderate (steric hindrance) High (less hindrance)

Substituent Variation: 4-Bromo-2-cyclopropylpyridine

Structural Differences :

  • Cyclopropyl group (-C₃H₅) at position 2 instead of isopropyl at position 3.
  • Molecular formula: C₈H₈BrN (two fewer hydrogens due to cyclopropane ring strain).

Key Findings :

  • The cyclopropyl group introduces ring strain and slight electron-withdrawing effects, contrasting with the electron-donating isopropyl group.

Functional Group Variation: 4-Bromo-3-hydroxypyridine

Structural Differences :

  • Hydroxyl (-OH) replaces isopropyl at position 3.
  • Molecular formula: C₅H₄BrNO.

Key Findings :

  • The hydroxyl group enhances polarity and acidity (pKa ~8–10), enabling solubility in polar solvents.
  • Hydrogen bonding capability makes this compound suitable for coordination chemistry, unlike the hydrophobic isopropyl derivative .

Electron-Donating Groups: 4-Amino-3-bromopyridine

Structural Differences :

  • Amino (-NH₂) group at position 4, bromine at position 3.
  • Molecular formula: C₅H₅BrN₂ .

Key Findings :

  • The amino group strongly activates the pyridine ring for electrophilic substitution, while bromine deactivates it.
  • Hydrogen bonding and resonance effects dominate reactivity, contrasting with the steric-driven behavior of this compound .

Multi-Halogenated Derivatives: 3-Bromo-2-chloro-5-fluoropyridine

Structural Differences :

  • Additional chlorine (position 2) and fluorine (position 5).
  • Molecular formula: C₅H₂BrClFN .

Key Findings :

  • Electron-withdrawing halogens reduce electron density, slowing cross-coupling reactions compared to mono-bromo derivatives.
  • Enhanced stability but lower reactivity in aromatic substitutions .

Research Implications

  • Steric vs. Electronic Effects: The isopropyl group in this compound prioritizes steric control in reactions, whereas amino or hydroxyl substituents emphasize electronic modulation.
  • Solubility and Reactivity: Hydrophobic substituents (isopropyl) favor organic-phase reactions, while polar groups (hydroxyl, amino) enhance aqueous compatibility.
  • Multi-Halogenation : Compounds like 3-Bromo-2-chloro-5-fluoropyridine are less reactive but offer stability for high-temperature applications .

Biological Activity

4-Bromo-3-isopropylpyridine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position and an isopropyl group at the 3-position of the pyridine ring. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the isopropyl group enhance its binding affinity and specificity, which can lead to inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibiting these enzymes can affect the metabolism of various pharmaceutical compounds, potentially leading to increased efficacy or toxicity .
  • Receptor Binding : The compound has shown promise in receptor binding studies, indicating its potential role in modulating receptor activity. This could have implications for developing new therapeutic agents targeting specific pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition of Cytochrome P450 : A study demonstrated that this compound inhibits certain cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition could lead to significant interactions with co-administered drugs .
  • Impact on Metabolic Pathways : Research has indicated that this compound can alter metabolic pathways by interacting with specific enzymes, affecting the overall metabolic profile in biological systems .
  • Potential Therapeutic Applications : Preliminary findings suggest that derivatives of this compound may serve as lead compounds in drug development due to their unique biological activities .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in their biological activity:

Compound NameUnique FeaturesBiological Activity
This compoundIsopropyl group provides steric hindranceInhibits cytochrome P450
4-Bromo-2-methylpyridineMethyl group offers less steric hindranceModerate enzyme inhibition
4-Bromo-2-ethylpyridineEthyl group has moderate steric effectsVariable receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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